molecular formula C9H13N3O5S B14537802 N-(2-Ethoxyethyl)-5-nitropyridine-3-sulfonamide CAS No. 62009-13-6

N-(2-Ethoxyethyl)-5-nitropyridine-3-sulfonamide

Cat. No.: B14537802
CAS No.: 62009-13-6
M. Wt: 275.28 g/mol
InChI Key: ZDBDJVDUCLKPJD-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)-5-nitropyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethoxyethyl group, a nitro group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyethyl)-5-nitropyridine-3-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and subsequent attachment of the ethoxyethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution patterns on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyethyl)-5-nitropyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the original nitro or sulfonamide groups.

Scientific Research Applications

N-(2-Ethoxyethyl)-5-nitropyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)-5-nitropyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function. The ethoxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Ethoxyethyl)-3-morpholinopropan-1-amine: Another pyridine derivative with similar functional groups.

    N-(2-Ethoxyethyl)-3-morpholinopropan-1-amine: A compound with a similar structure but different functional groups.

Uniqueness

N-(2-Ethoxyethyl)-5-nitropyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62009-13-6

Molecular Formula

C9H13N3O5S

Molecular Weight

275.28 g/mol

IUPAC Name

N-(2-ethoxyethyl)-5-nitropyridine-3-sulfonamide

InChI

InChI=1S/C9H13N3O5S/c1-2-17-4-3-11-18(15,16)9-5-8(12(13)14)6-10-7-9/h5-7,11H,2-4H2,1H3

InChI Key

ZDBDJVDUCLKPJD-UHFFFAOYSA-N

Canonical SMILES

CCOCCNS(=O)(=O)C1=CN=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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